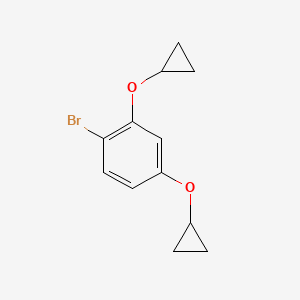
1-Bromo-2,4-dicyclopropyloxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,4-dicyclopropyloxybenzene is an organic compound characterized by a benzene ring substituted with a bromine atom and two cyclopropyloxy groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4-dicyclopropyloxybenzene typically involves the bromination of a suitable precursor, such as 2,4-dicyclopropyloxybenzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2,4-dicyclopropyloxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium is a common oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Major Products:
Substitution: Formation of 2,4-dicyclopropyloxyphenol.
Oxidation: Formation of 2,4-dicyclopropyloxybenzoquinone.
Reduction: Formation of 2,4-dicyclopropyloxybenzene.
Applications De Recherche Scientifique
1-Bromo-2,4-dicyclopropyloxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,4-dicyclopropyloxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyloxy groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Bromo-2,4-dichlorobenzene: Similar in structure but with chlorine atoms instead of cyclopropyloxy groups.
1-Bromo-2,4-dinitrobenzene: Contains nitro groups instead of cyclopropyloxy groups.
1-Bromo-2,4-dimethoxybenzene: Features methoxy groups instead of cyclopropyloxy groups.
Uniqueness: 1-Bromo-2,4-dicyclopropyloxybenzene is unique due to the presence of cyclopropyloxy groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C12H13BrO2 |
|---|---|
Poids moléculaire |
269.13 g/mol |
Nom IUPAC |
1-bromo-2,4-dicyclopropyloxybenzene |
InChI |
InChI=1S/C12H13BrO2/c13-11-6-5-10(14-8-1-2-8)7-12(11)15-9-3-4-9/h5-9H,1-4H2 |
Clé InChI |
PLRFHOFMRGZPMO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(C=C2)Br)OC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)


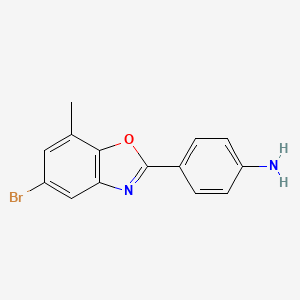
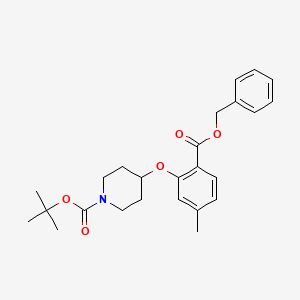
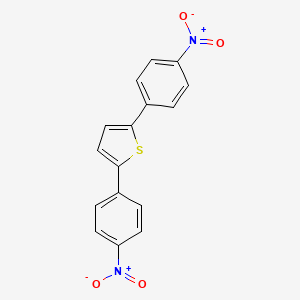


![2-[(4-Methoxyphenyl)methyl]-5-methylthiophen-3-ol](/img/structure/B13883460.png)
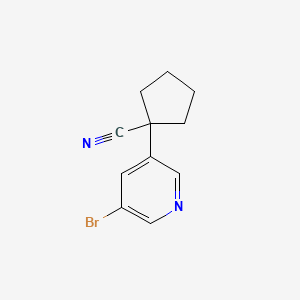
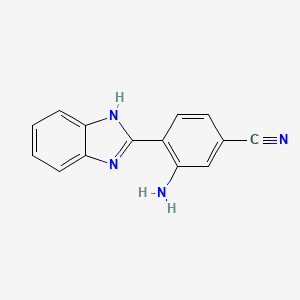
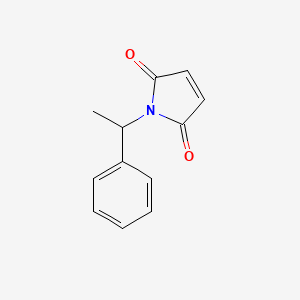
![2-(4-Methoxy-3-nitro-phenyl)-[1,3]dioxolane](/img/structure/B13883471.png)

